molecular formula C12H23NS3 B12717269 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine CAS No. 156000-13-4

2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine

Cat. No.: B12717269
CAS No.: 156000-13-4
M. Wt: 277.5 g/mol
InChI Key: MVVJPAYOSFUSKF-UHFFFAOYSA-N
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Description

2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine is an organic compound that features a unique combination of a thiazolidine ring and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with an appropriate thiazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dithiolane or thiazolidine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and other bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-dithiolan-2-yl)ethanone
  • Ethyl 2-(2-methyl-1,3-dithiolan-2-yl)propanoyl carbonate
  • 2-(2-Methyl-1,3-dithiolan-2-yl)ethylphosphine oxide

Uniqueness

2-(2-(2-Methyl-1,3-dithiolan-2-yl)ethyl)-2-propylthiazolidine is unique due to its specific combination of a thiazolidine ring and a dithiolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

156000-13-4

Molecular Formula

C12H23NS3

Molecular Weight

277.5 g/mol

IUPAC Name

2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-2-propyl-1,3-thiazolidine

InChI

InChI=1S/C12H23NS3/c1-3-4-12(13-7-8-16-12)6-5-11(2)14-9-10-15-11/h13H,3-10H2,1-2H3

InChI Key

MVVJPAYOSFUSKF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NCCS1)CCC2(SCCS2)C

Origin of Product

United States

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